molecular formula C11H9F2NO3 B3038567 2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid CAS No. 866150-60-9

2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid

Cat. No.: B3038567
CAS No.: 866150-60-9
M. Wt: 241.19 g/mol
InChI Key: QTWGHTBKFVANGX-UHFFFAOYSA-N
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Description

2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is an organic compound belonging to the class of anilides. Anilides are organic heterocyclic compounds derived from oxoacids by replacing an OH group with an NHPh group or its derivative formed by ring substitution .

Mechanism of Action

Target of Action

The primary target of the compound 2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is Beta-lactamase . Beta-lactamase is an enzyme produced by certain bacteria that provides resistance to beta-lactam antibiotics like penicillins, cephamycins, and carbapenems (ertapenem).

Mode of Action

It is known that it interacts with its target, beta-lactamase, in a way that could potentially inhibit the enzyme’s activity . This inhibition could prevent the bacteria from breaking down antibiotics, thereby enhancing the effectiveness of the antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid typically involves the reaction of 2,5-difluoroaniline with cyclopropanecarboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
  • 2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
  • 2-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Uniqueness

2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The presence of the cyclopropane ring also adds to its distinct chemical properties compared to other similar compounds .

Properties

IUPAC Name

2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3/c12-5-1-2-8(13)9(3-5)14-10(15)6-4-7(6)11(16)17/h1-3,6-7H,4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWGHTBKFVANGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301165268
Record name 2-[[(2,5-Difluorophenyl)amino]carbonyl]cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866150-60-9
Record name 2-[[(2,5-Difluorophenyl)amino]carbonyl]cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866150-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(2,5-Difluorophenyl)amino]carbonyl]cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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